N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide
Overview
Description
N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Rho Kinase Inhibitors : Derivatives of N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide were designed and synthesized, demonstrating good activities against ROCK I, a protein kinase. These compounds showed vasorelaxant activity in rat basilar artery ring, suggesting potential applications in treating cardiovascular diseases (Yao et al., 2018).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors : Novel N-substituted indazole-3-carboxamide derivatives were synthesized and evaluated as inhibitors of PARP-1. This enzyme is a target for cancer therapy, and one compound showed protective action against diabetes induced by a diabetogenic agent in rats (Patel et al., 2012).
AKT Inhibition Activity : A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives were synthesized and evaluated for their Akt kinase activity, important in cancer research (Gogireddy et al., 2014).
Monoamine Oxidase B (MAO-B) Inhibitors : Indazole- and indole-carboxamides, including derivatives of this compound, were found to be highly potent, selective, and reversible inhibitors of MAO-B, an enzyme relevant in neurological disorders (Tzvetkov et al., 2014).
Anticancer Agents : Indazole-based diarylurea derivatives, including compounds related to this compound, were designed targeting c-kit and showed promising anticancer activities, especially against colon cancer and melanoma cell lines (Chu et al., 2017).
Anti-inflammatory and Analgesic Activity : Some derivatives of this compound were synthesized and evaluated for anti-inflammatory and analgesic activity (Reddy et al., 2015).
Properties
IUPAC Name |
N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(8-3-4-13-6-8)15-10-1-2-11-9(5-10)7-14-16-11/h1-2,5,7-8,13H,3-4,6H2,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYYBPDKHKVCLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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